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5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine Documentation Hub

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  • Product: 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

Core Science & Biosynthesis

Foundational

Chemical Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

A Strategic Guide for Click-Ready Oligonucleotide Precursors Executive Summary This technical guide details the regioselective synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine , a critical nucleoside intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Click-Ready Oligonucleotide Precursors

Executive Summary

This technical guide details the regioselective synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine , a critical nucleoside intermediate used to introduce "click" chemistry handles (alkynes) into RNA or DNA oligonucleotides.

The introduction of a propargyl group at the 2'-position of guanosine is synthetically challenging due to the competing reactivity of the 3'-hydroxyl group and the N1/O6 positions of the guanine base. This protocol utilizes the Markiewicz bridge (TIPDS) strategy to lock the 3' and 5' hydroxyls, forcing alkylation to occur exclusively at the 2'-position. This method ensures high regioselectivity, minimizing the formation of isomeric impurities that are difficult to separate by chromatography.

Strategic Retrosynthesis

To achieve the target molecule with high purity, we must control the reactivity of the three hydroxyl groups on the ribose sugar and the exocyclic amine of the base.

  • 5'-OH: Protected final with Dimethoxytrityl (DMT) for solid-phase synthesis compatibility.

  • 2'-OH: The target site for propargylation. Requires a window of exclusive reactivity.

  • 3'-OH & 5'-OH: Must be simultaneously protected during the alkylation step to prevent side reactions.

  • N2-Amine: Protected with an Isobutyryl (iBu) group to prevent N-alkylation and depurination.

The Logic of the Route: We utilize 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) . This bifunctional reagent forms a cyclic silyl ether bridging the 3' and 5' positions. This "Markiewicz bridge" sterically blocks the 3'-face and leaves the 2'-OH as the only available nucleophile for alkylation.

Detailed Experimental Protocol
Phase 1: Scaffold Stabilization (The Markiewicz Bridge)

Starting Material: N2-isobutyrylguanosine is the preferred starting material. If starting from raw guanosine, a transient protection strategy (TMS-Cl followed by Isobutyryl chloride) is recommended first to generate N2-isobutyrylguanosine.

Step 1: 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-N2-isobutyrylguanosine

  • Reagents: N2-isobutyrylguanosine, TIPDS-Cl₂, Anhydrous Pyridine.

  • Mechanism: The primary 5'-OH reacts first with the silyl chloride, followed by intramolecular cyclization at the 3'-OH.

  • Protocol:

    • Dry N2-isobutyrylguanosine (10 mmol) by co-evaporation with anhydrous pyridine (

      
       mL).
      
    • Suspend in anhydrous pyridine (50 mL) under Argon atmosphere.

    • Add TIPDS-Cl₂ (1.1 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Endpoint: TLC (DCM:MeOH 9:1) shows conversion to a higher R_f spot.

    • Workup: Quench with ice water, extract with DCM, wash with NaHCO₃. Dry over Na₂SO₄ and concentrate.

Phase 2: The Critical Node (Regioselective 2'-O-Alkylation)

This is the most risk-prone step. The use of BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or Sodium Hydride (NaH) is required to deprotonate the 2'-OH.

Step 2: 2'-O-Propargyl-3',5'-O-TIPDS-N2-isobutyrylguanosine

  • Reagents: Propargyl bromide (80% in toluene), Base (BEMP or NaH), DMF (Anhydrous).

  • Critical Insight: While NaH is common, BEMP is a non-ionic, organic superbase that often provides cleaner alkylation profiles for purines, reducing N1/O6 side reactions [1].

  • Protocol:

    • Dissolve the TIPDS-protected intermediate (from Step 1) in anhydrous DMF.

    • Cool to 0°C.

    • Option A (Standard): Add NaH (60% dispersion, 1.2 eq) carefully. Stir 30 min for deprotonation.

    • Option B (High Precision): Add BEMP (1.3 eq).

    • Add Propargyl bromide (1.5 eq) dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 4 hours.

    • Observation: The reaction mixture typically darkens.

    • Workup: Quench with acetic acid (if BEMP) or saturated NH₄Cl (if NaH). Extract with Ethyl Acetate.

    • Purification: Flash chromatography is essential here to remove any N-alkylated byproducts.

Phase 3: Bridge Cleavage

The TIPDS group must be removed without disturbing the newly installed propargyl ether or the N2-isobutyryl group.

Step 3: N2-isobutyryl-2'-O-propargylguanosine

  • Reagents: Triethylamine trihydrofluoride (TEA[1]·3HF) or TBAF.[2][3]

  • Protocol:

    • Dissolve the alkylated intermediate in THF.

    • Add TEA·3HF (15 eq) and TEA (6 eq).

    • Stir at Room Temperature overnight.

    • Why TEA·3HF? It is milder than TBAF and less likely to cause migration of the isobutyryl group or degradation of the propargyl moiety.

    • Workup: Evaporate solvent. Purify via silica column (DCM/MeOH gradient).

Phase 4: 5'-Dimethoxytritylation

The final step prepares the nucleoside for phosphoramidite synthesis or direct use.

Step 4: 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-propargylguanosine

  • Reagents: DMT-Cl, Anhydrous Pyridine.[4]

  • Protocol:

    • Co-evaporate the deprotected nucleoside with pyridine.

    • Dissolve in anhydrous pyridine.

    • Add DMT-Cl (1.2 eq) in portions at 0°C.

    • Stir for 3–4 hours at RT.

    • Quench: Add MeOH (2 mL) to scavenge excess DMT-Cl.

    • Workup: Dilute with DCM, wash with 5% NaHCO₃.

    • Purification: Flash chromatography (Hexane/Acetone or DCM/MeOH + 0.5% Pyridine to protect the acid-labile DMT group).

Pathway Visualization

The following diagram illustrates the chemical flow, highlighting the protection/deprotection logic.

SynthesisPathway cluster_logic Mechanistic Control Guanosine Start: N2-Isobutyrylguanosine (Commercial or via TMS-Transient) Step1 Step 1: TIPDS Protection (Locks 3' and 5' OH) Guanosine->Step1 TIPDS-Cl2 / Pyridine Note2 N2-iBu prevents exocyclic amine alkylation Guanosine->Note2 Step2 Step 2: 2'-O-Propargylation (Reagents: Propargyl Bromide/Base) Step1->Step2 Regioselective Alkylation Note1 TIPDS blocks 3'-face, forcing 2'-attack Step1->Note1 Step3 Step 3: Desilylation (TIPDS Removal) (Reagent: TEA·3HF) Step2->Step3 Bridge Cleavage Final Target: 5'-O-DMT-N2-iBu-2'-O-propargyl-G (Ready for Phosphitylation) Step3->Final DMT-Cl / Pyridine

Figure 1: Synthetic workflow for 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine using the Markiewicz bridge strategy.

Quality Control & Data Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

ComponentMethodDiagnostic Signal (Approximate)
Propargyl Group ¹H NMR

2.4–2.5 ppm (t, 1H, Acetylenic proton)

4.1–4.3 ppm (d, 2H, O-CH₂-C

)
DMT Group ¹H NMR

3.7–3.8 ppm (s, 6H, -OCH₃)Multiplet in aromatic region (6.8–7.4 ppm)
Isobutyryl Group ¹H NMR

1.1–1.2 ppm (d, 6H, Isopropyl methyls)

2.6–2.8 ppm (m, 1H, CH)
Mass Spectrometry ESI-MSObserve parent ion

or

. Calc. Mass approx. 639.7 Da (C₃₅H₃₇N₅O₇).
Safety & Hazards
  • Propargyl Bromide: A potent lachrymator and potential explosive if concentrated or heated. Handle exclusively in a fume hood.

  • TIPDS-Cl₂: Moisture sensitive; releases HCl upon hydrolysis.

  • DMT-Cl: Acid sensitive. Ensure all solvents for chromatography contain trace base (Pyridine or TEA) to prevent detritylation.

References
  • Regioselective Alkylation: Hanskov, J., et al. "Protection of the guanine residue during synthesis of 2'-O-alkylguanosine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1997. Link

  • Click Chemistry Nucleosides: Gierlich, J., et al. "Synthesis of Propargyl-Modified Nucleosides and Their Incorporation into Oligonucleotides." Chemistry – A European Journal, 2006. Link

  • TIPDS Strategy: Markiewicz, W.T. "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides."[5] Journal of Chemical Research, 1979.

  • General Protocol: "Synthesis of 2'-O-propargyl guanosine phosphoramidite." ResearchGate Protocol Repository. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Biotinylated RNA via 2'-O-Propargyl Guanosine Priming and CuAAC

Abstract & Introduction The precise labeling of RNA with affinity tags, such as biotin, is a cornerstone of RNA interactome capture, localization studies, and therapeutic development. Traditional methods, such as random...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The precise labeling of RNA with affinity tags, such as biotin, is a cornerstone of RNA interactome capture, localization studies, and therapeutic development. Traditional methods, such as random chemical crosslinking or 3'-end labeling, often suffer from heterogeneity or interference with downstream folding.

This guide details a robust, two-step chemo-enzymatic protocol for the 5'-end specific biotinylation of RNA. The method utilizes 2'-O-propargyl guanosine as a transcription initiator during in vitro transcription (IVT), followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") with a Biotin-Azide reporter.

Why this method?

  • Site-Specificity: Labeling occurs exclusively at the 5'-end, preserving the coding sequence and secondary structures.

  • Bio-orthogonality: The alkyne handle is inert in biological systems until "clicked," preventing non-specific background binding.

  • Versatility: The intermediate Alkyne-RNA can be conjugated to any azide-functionalized tag (Biotin, Fluorophores, Desthiobiotin).

Mechanism of Action

The synthesis relies on the substrate specificity of T7 RNA Polymerase. T7 polymerase initiates transcription with a Guanosine nucleotide. By providing an excess of a Guanosine analog (2'-O-propargyl guanosine) relative to GTP, the polymerase preferentially incorporates the analog at the +1 position (5' end). However, because the analog lacks a 5'-triphosphate (if using the nucleoside) or simply outcompetes GTP due to concentration, it caps the transcript.

Subsequently, the "Click" reaction covalently links the Biotin-Azide to the propargyl handle.

Workflow Visualization

RNA_Biotinylation_Workflow DNA dsDNA Template (T7 Promoter) IVT In Vitro Transcription (Priming Reaction) DNA->IVT Template Reagents T7 Polymerase NTPs + 2'-O-propargyl-G Reagents->IVT Substrates AlkyneRNA 5'-Alkyne-RNA (Intermediate) IVT->AlkyneRNA Incorporation Click CuAAC Reaction (Biotin-Azide + Cu-THPTA) AlkyneRNA->Click Substrate FinalRNA 5'-Biotin-RNA (Functionalized) Click->FinalRNA Conjugation

Figure 1: Chemo-enzymatic workflow for 5'-biotinylation. The process moves from enzymatic priming to chemical conjugation.

Critical Material Selection

Success depends on reagent purity and the correct chemical forms.

ComponentSpecificationCritical Note
Initiator 2'-O-propargyl guanosine (Nucleoside) Do not use the triphosphate form for priming unless specifically optimizing for internal incorporation (which is rare/inefficient). The nucleoside or monophosphate (GMP) analog is preferred for 5'-initiation.
Enzyme T7 RNA Polymerase (High Concentration)Standard 20 U/µL is sufficient. Avoid "Single Subunit" variants unless validated for analog usage.
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)MANDATORY. Protects RNA from copper-induced degradation. Do not use TBTA (insoluble in water).
Copper Source CuSO₄ (Pentahydrate)Use high purity (99.99%) to avoid iron contaminants that accelerate RNA hydrolysis.
Tag Biotin-Azide (PEG4 linker recommended)A PEG spacer reduces steric hindrance between the RNA and Streptavidin.

Protocol 1: Co-Transcriptional Incorporation (IVT)

Objective: To synthesize RNA with a single 5'-alkyne handle.

Experimental Logic

T7 polymerase requires a Guanosine to start. By using a ratio of 4:1 (Analog:GTP) , we statistically force the enzyme to pick up the 2'-O-propargyl guanosine as the first nucleotide. The concentration of GTP must be sufficient to allow elongation but low enough to be outcompeted at initiation.

Step-by-Step Procedure
  • Template Preparation:

    • Linearize plasmid DNA or use PCR product containing the T7 promoter sequence (TAATACGACTCACTATAG ...).

    • Note: The +1 nucleotide (bold G) is where the propargyl-G will be incorporated.

  • Reaction Assembly (20 µL scale): Thaw reagents on ice. Assemble in the following order at room temperature (to prevent spermidine precipitation).

    ReagentFinal Conc.Volume (µL)
    Nuclease-Free Water-to 20 µL
    5x Transcription Buffer1x4.0
    DTT (100 mM)10 mM2.0
    ATP, CTP, UTP Mix (100 mM each)10 mM each2.0
    GTP (100 mM)2.5 mM 0.5
    2'-O-propargyl Guanosine (100 mM)10 mM 2.0
    Linear DNA Template1 µg totalVariable
    RNase Inhibitor1 U/µL0.5
    T7 RNA Polymerase40 U total2.0
    • Expert Insight: The 4:1 ratio (10 mM Analog : 2.5 mM GTP) is the "sweet spot" for yield vs. labeling efficiency. Higher ratios increase labeling but significantly drop total RNA yield.

  • Incubation:

    • Incubate at 37°C for 2–4 hours .

    • Optional: Add 1 µL of Pyrophosphatase to prevent magnesium precipitation and boost yield.

  • DNase Treatment:

    • Add 2 U of DNase I. Incubate 15 mins at 37°C to remove template DNA.

  • Purification (CRITICAL):

    • Unincorporated propargyl-guanosine MUST be removed before the click reaction.

    • Method: Use RNA Clean-up Columns (e.g., Zymo, Qiagen) or Lithium Chloride precipitation.

    • Elute in Nuclease-Free Water (NOT TE buffer, as EDTA chelates the copper needed in the next step).

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

Objective: Conjugate Biotin-Azide to the 5'-Alkyne RNA.

Experimental Logic

RNA is highly susceptible to metal-catalyzed hydrolysis. Copper(I) is toxic to RNA. Therefore, we pre-complex Copper(II) with THPTA (a stabilizing ligand) before reduction. This complex drives the reaction while shielding the RNA backbone from oxidative damage.

Reaction Setup (50 µL Reaction)
  • Prepare Stock Solutions (Fresh):

    • CuSO₄: 20 mM in water.[1][2]

    • THPTA: 100 mM in water.[1][2]

    • Sodium Ascorbate: 100 mM in water (MUST be made fresh; yellow color indicates oxidation/inactivity).

    • Biotin-Azide: 10 mM in DMSO.[3]

  • Pre-complex Copper (The "Catalyst Mix"):

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio.[4]

    • Mix: 1 µL CuSO₄ (20 mM) + 1 µL THPTA (100 mM) + 8 µL Water.

    • Incubate 5 mins at Room Temp (RT).

  • Assemble Reaction: Add components to the RNA solution in this specific order:

    ComponentAmountFinal Conc.
    Alkyne-RNA (from Protocol 1)5–10 µg~1–2 µM
    HEPES Buffer (pH 7.0)-50 mM
    Biotin-Azide 1 µL200 µM (Excess)
    Catalyst Mix (Cu-THPTA)2 µL0.4 mM Cu / 2 mM THPTA
    Sodium Ascorbate 2.5 µL5 mM
  • Incubation:

    • Mix by gentle pipetting (DO NOT VORTEX).

    • Incubate 30–60 minutes at 25°C (Room Temp) in the dark.

    • Note: Do not heat. Heat accelerates RNA degradation in the presence of copper.

  • Final Cleanup:

    • Remove free Biotin-Azide using RNA Clean-up columns or Ethanol Precipitation.

    • Tip: Ethanol precipitation is preferred here to ensure complete removal of copper salts.

Quality Control: Streptavidin Shift Assay

To verify biotinylation, exploit the strong binding of Streptavidin, which causes a "gel shift" (retardation) in electrophoresis.

  • Mix: 200 ng of Biotin-RNA + 2 µg Streptavidin.

  • Incubate: 5 mins at RT.

  • Run: Load onto a standard Urea-PAGE or non-denaturing Agarose gel (depending on RNA size).

  • Result:

    • Band A (Lower): Unlabeled RNA.

    • Band B (Higher): Biotin-RNA + Streptavidin complex.[5]

    • Calculation: % Efficiency = (Intensity Band B) / (Intensity Band A + B).

Troubleshooting Matrix

Troubleshooting Problem Issue Observed LowYield Low RNA Yield (Step 1) Problem->LowYield Degradation RNA Degradation (Step 2) Problem->Degradation NoShift No Biotin Shift (QC) Problem->NoShift Sol1 Decrease Analog:GTP ratio (Try 2:1) LowYield->Sol1 Sol2 Check Ascorbate Freshness Increase THPTA (1:10 ratio) Degradation->Sol2 Sol3 Ensure EDTA is absent Check Biotin-Azide solubility NoShift->Sol3

Figure 2: Troubleshooting logic for common synthesis failures.

References

  • Phelps, K., et al. (2012). "Click chemistry in nucleic acid functionalization: overcoming the barriers." Bioconjugate Chemistry. [Link]

  • Winz, M. L., et al. (2012). "Nucleotide analogues as substrates for RNA polymerases." Nucleic Acids Research. [Link]

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. [Link]

  • Jena Bioscience. "Click Chemistry Background & Protocols." [Link]

Sources

Application

Strategic Synthesis of 2'-O-Propargyl Phosphoramidites for Click-Ready Oligonucleotides

Application Note: AN-SYN-2026-04 Executive Summary The incorporation of alkyne moieties into oligonucleotides enables robust post-synthetic conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Clic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Executive Summary

The incorporation of alkyne moieties into oligonucleotides enables robust post-synthetic conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1] While 5'- or 3'-terminal alkynes are common, internal modification at the 2'-position of the ribose sugar offers a strategic advantage: it places the conjugation site away from the termini, preserving exonuclease resistance and hybridization kinetics.

This Application Note details the Markiewicz Protection Strategy for synthesizing high-purity 2'-O-propargyl ribonucleoside phosphoramidites . Unlike direct alkylation methods that suffer from poor regioselectivity (2'-O vs. 3'-O mixtures), this protocol utilizes the bifunctional tetraisopropyldisiloxane (TIPDS) protecting group to lock the 3' and 5' hydroxyls, forcing alkylation exclusively at the 2'-position.

Strategic Analysis: Why This Route?

The Regioselectivity Challenge

Ribonucleosides possess three secondary hydroxyl groups (2', 3') and one primary hydroxyl (5'). Direct alkylation of a 5'-protected nucleoside typically results in a statistical mixture of 2'-O and 3'-O isomers, which are difficult to separate chromatographically.

The Solution: The Markiewicz Bridge

We utilize 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) . This reagent reacts simultaneously with the 5'-OH and 3'-OH groups, forming a cyclic eight-membered ring.

  • Mechanism: The steric bulk and bifunctional nature of TIPDS thermodynamically favor the 3',5'-bridge over the 2',3'-bridge.

  • Outcome: The 2'-OH is the only available nucleophile for propargylation, guaranteeing >98% regioselectivity.

Visual Workflow

The following diagram outlines the chemical pathway from raw nucleoside to the final phosphoramidite.

G cluster_0 Phase 1: Regioselective Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Protecting Group Swap cluster_3 Phase 4: Phosphitylation Start Unprotected Ribonucleoside (Uridine) TIPDS_Rxn Reaction with TIPDS-Cl2 (Pyridine, 0°C -> RT) Start->TIPDS_Rxn Protected 3',5'-O-TIPDS-Nucleoside (2'-OH Free) TIPDS_Rxn->Protected Alkylation Alkylation: Propargyl Bromide (NaH, DMF, -10°C) Protected->Alkylation Propargyl_Int 2'-O-Propargyl-3',5'-O-TIPDS Nucleoside Alkylation->Propargyl_Int Deprotect TIPDS Removal (HF-Pyridine or TBAF) Propargyl_Int->Deprotect DMTr_Add 5'-Dimethoxytritylation (DMTr-Cl, Pyridine) Deprotect->DMTr_Add Precursor 5'-O-DMTr-2'-O-Propargyl Nucleoside DMTr_Add->Precursor Phosphitylation Phosphitylation (P-Cl Reagent, DIPEA, DCM) Precursor->Phosphitylation Final Final 2'-O-Propargyl Phosphoramidite Phosphitylation->Final

Caption: Synthetic pathway utilizing the Markiewicz reagent for regioselective 2'-O-alkylation.

Detailed Experimental Protocols

Safety Note: Propargyl bromide is a lachrymator and highly toxic. All reactions involving phosphochloridites must be performed under strictly anhydrous conditions (Argon atmosphere).

Phase 1: 3',5'-O-TIPDS Protection
  • Setup: Dissolve Uridine (10.0 g, 41 mmol) in anhydrous Pyridine (100 mL).

  • Addition: Cool to 0°C. Add TIPDS-Cl₂ (1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with water. Extract with DCM. Wash with NaHCO₃ and Brine.[2]

  • Validation: TLC (SiO₂, 5% MeOH/DCM) should show a major spot (Rf ~0.6) distinct from the baseline starting material.

Phase 2: 2'-O-Propargylation (Critical Step)

Rationale: Low temperature is crucial here to prevent base-catalyzed cleavage of the TIPDS group or the nucleobase itself.

  • Reagents: 3',5'-O-TIPDS-Uridine (1 eq), Propargyl Bromide (80% in toluene, 1.5 eq), Sodium Hydride (60% dispersion, 1.3 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Cool the nucleoside solution in DMF to -10°C (Ice/Salt bath).

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir 15 mins.

    • Add Propargyl Bromide dropwise.

    • Stir at -10°C for 1 hour, then 0°C for 3 hours. Do not heat.

  • Workup: Quench carefully with cold sat. NH₄Cl. Extract with Ethyl Acetate.[3]

  • Output: 2'-O-Propargyl-3',5'-O-TIPDS-Uridine.

Phase 3: Deprotection & 5'-DMTr Protection
  • TIPDS Removal: Treat the intermediate with HF-Pyridine (or TBAF) in THF for 2 hours. This yields the free 2'-O-propargyl nucleoside.

  • 5'-Protection: Standard protocol using DMTr-Cl (1.2 eq) in Pyridine.

  • Purification: Silica gel chromatography (DCM/MeOH).

    • Note: The 2'-O-propargyl group is stable to these conditions.

Phase 4: Phosphitylation (The "Amidite" Step)

Rationale: This step creates the reactive P(III) species used in synthesizers. It is extremely sensitive to moisture and acid.

  • Reagents:

    • Substrate: 5'-O-DMTr-2'-O-Propargyl-Uridine (dried azeotropically with MeCN).

    • Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq).

    • Base: DIPEA (N,N-Diisopropylethylamine, 4.0 eq).

    • Solvent: Anhydrous DCM (degassed).

  • Procedure:

    • Dissolve substrate and DIPEA in DCM under Argon.

    • Add the chlorophosphoramidite dropwise at RT.[2]

    • Stir for 1.5 - 2 hours. Monitor by TLC (Pre-treated plate, see Section 5).

  • Quench: Add MeOH (0.5 mL) to consume excess reagent.

Purification & Handling (Self-Validating Systems)

The most common failure mode is the degradation of the phosphoramidite on acidic silica gel. You must buffer the system.

Protocol: Basified Silica Chromatography
  • Column Prep: Slurry Silica Gel 60 in Hexane containing 5% Triethylamine (TEA) .

  • Eluent: Gradient of Hexane:Ethyl Acetate (containing 2% TEA).

    • Why? The TEA neutralizes the silica's acidic sites, preventing the oxidation of P(III) to P(V) or hydrolysis to the H-phosphonate.

  • Precipitation (Optional but Recommended): Before the column, dilute the crude reaction with cold Hexane. The DIPEA-HCl salts will precipitate.[3] Filter them off to reduce column loading.

Quality Control Specifications

Summarized below are the acceptance criteria for the final product.

TestMethodAcceptance Criteria
Identity

NMR (CDCl₃)
Sharp singlet(s) at 148-151 ppm (diastereomers). No peak at ~10-20 ppm (H-phosphonate).
Purity HPLC (RP-C18)> 95% Area Under Curve.
Water Content Karl Fischer< 0.3% (Critical for coupling efficiency).
Coupling Efficiency Solid Phase Test> 98% per step (using ETT activator).

Applications in Oligonucleotide Synthesis[1][4][5][6][7][8][9]

Once synthesized, the 2'-O-propargyl phosphoramidite is dissolved in anhydrous Acetonitrile (0.1 M) and installed on the synthesizer.[1]

  • Coupling Time: Increase coupling time to 6–10 minutes (standard is 2 min) due to the steric bulk of the 2'-modification.

  • Deprotection: The propargyl group is stable to standard ammonolytic deprotection (NH₄OH, 55°C).

  • Click Reaction: Perform CuAAC after oligonucleotide purification to avoid copper contamination during synthesis.

References

  • Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides. Journal of Chemical Research.

  • Eritja, R., et al. (2000). 2'-O-Propargyl oligoribonucleotides: Synthesis and hybridisation. ResearchGate.[4]

  • Seela, F., & Sirivolu, V. R. (2008). DNA functionalized with propargyl groups: synthesis, stability and click chemistry.[5][6] Nucleosides, Nucleotides & Nucleic Acids.

  • BenchChem Application Note. (2025). 2'-O-Propargyl A(Bz)-3'-phosphoramidite Protocols.

  • Glen Research. (2023). Technical Bulletin: Handling and Storage of Phosphoramidites.

Sources

Method

Application Note: Automated Synthesis and Post-Synthetic Labeling of 2'-O-Propargyl RNA

Abstract & Introduction The incorporation of 2'-O-propargyl ribonucleosides into RNA oligonucleotides provides a robust, bio-orthogonal handle for "Click Chemistry" (CuAAC). Unlike 5-modified pyrimidines, the 2'-O-propar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of 2'-O-propargyl ribonucleosides into RNA oligonucleotides provides a robust, bio-orthogonal handle for "Click Chemistry" (CuAAC). Unlike 5-modified pyrimidines, the 2'-O-propargyl modification places the alkyne handle in the minor groove of the RNA duplex, minimizing steric interference with hybridization and base pairing.

This Application Note details the automated synthesis parameters required to overcome the steric hindrance of the bulky 2'-O-propargyl group, ensuring high coupling efficiency (>98%). It further describes the specific deprotection conditions necessary to preserve the alkyne moiety and a validated protocol for post-synthetic labeling.

Key Advantages[1]
  • Bio-orthogonality: The alkyne group is inert to standard biological conditions and reacts only with azides in the presence of Cu(I).

  • Structural Integrity: 2'-O-propargyl modifications are generally well-tolerated in RNA:RNA duplexes.

  • Versatility: Enables post-synthetic conjugation of fluorophores, biotin, or cholesterol without subjecting sensitive ligands to harsh synthesis reagents.

Chemical Strategy and Steric Considerations

The primary challenge in synthesizing 2'-O-propargyl RNA is the steric bulk at the 2'-position. Standard RNA phosphoramidites typically use TBDMS or TOM protecting groups at the 2'-position.[1][2] The 2'-O-propargyl group, while smaller than TBDMS, alters the sugar conformation and restricts the approach of the incoming phosphoramidite to the 5'-hydroxyl of the growing chain.

To compensate, this protocol utilizes 5-Ethylthio-1H-tetrazole (ETT) as the activator. ETT is more acidic (pKa ~ 4.28) than standard tetrazole (pKa ~ 4.9), resulting in faster and more efficient protonation of the diisopropylamino group, which is critical for activating sterically hindered amidites.

Workflow Visualization

RNA_Synthesis_Workflow Start 2'-O-Propargyl Phosphoramidite Coupling Automated Coupling (Extended Time + ETT) Start->Coupling 0.1M in ACN Oxidation Oxidation (Iodine/Water) Coupling->Oxidation P(III) to P(V) Oxidation->Coupling Next Cycle Cleavage Deprotection (NH4OH/EtOH) Oxidation->Cleavage Full Length Click CuAAC Reaction (Click Chemistry) Cleavage->Click Purified RNA Final Labeled RNA Conjugate Click->Final Conjugation

Figure 1: Optimized workflow for 2'-O-propargyl RNA synthesis and labeling. Note the critical intervention points at the Coupling and Deprotection stages.

Automated Synthesis Protocol

Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile. Note: ETT is preferred over 1H-tetrazole or DCI for hindered modifications.

  • Phosphoramidite Concentration: Dissolve 2'-O-propargyl phosphoramidites to 0.1 M .

    • Handling Note: Ensure the amidite is fully dissolved. Vortexing and a short ultrasonication burst (30s) are recommended.

Synthesis Cycle Parameters

The following modifications to the standard RNA cycle are mandatory for maintaining coupling efficiency >98%.

StepStandard RNA ParameterModified 2'-O-Propargyl Parameter Rationale
Deblocking 3% TCA in DCM3% TCA in DCMStandard detritylation is effective.
Coupling 3 - 6 minutes10 - 15 minutes Compensates for steric hindrance at the 2'-position.
Activator Tetrazole / DCIETT (0.25 M) Higher acidity increases activation kinetics of the bulky monomer.
Capping Ac2O / N-Me-ImStandard (Cap A + Cap B)Acetylation of unreacted 5'-OH prevents deletion sequences.[3][4]
Oxidation 0.02 M Iodine0.02 M IodineThe alkyne group is stable to standard iodine oxidation.
Critical Protocol Notes
  • Coupling Mode: Use "Double Coupling" if your synthesizer supports it (e.g., 2 x 5 minutes) rather than a single long wait. This refreshes the activator/amidite mixture on the column.

  • DMT Status: Synthesize DMT-ON if cartridge purification is planned. Synthesize DMT-OFF if purifying via PAGE or precipitating directly for the Click reaction.

Deprotection and Cleavage[2][3][6][7][8][9][10]

WARNING: The alkyne moiety is generally stable, but side reactions can occur under harsh conditions. Avoid reagents containing heavy metal contaminants, which can catalyze the hydration of the alkyne to a ketone.

Recommended Protocol: NH4OH/Ethanol
  • Reagent: 3:1 mixture of Ammonium Hydroxide (28-30%) and Ethanol.

  • Temperature: 55°C.

  • Time: 12 - 16 hours (Overnight).

  • Process:

    • Transfer the CPG to a screw-cap vial.

    • Add 1.0 mL of the NH4OH/EtOH mixture.

    • Incubate at 55°C.

    • Cool to room temperature and dry down in a speed-vac.

Alternative (UltraFAST): AMA (1:1 Ammonium Hydroxide/Methylamine) can be used for 10 minutes at 65°C, but strictly ensure that Acetyl-protected Cytidine was used during synthesis to avoid base modification.

Post-Synthetic "Click" Reaction (CuAAC) Protocol

This protocol describes the conjugation of the 2'-O-propargyl RNA with an Azide-functionalized fluorophore.

Reagents Required[8]
  • RNA: 2'-O-propargyl RNA (desalted), 10 nmol in 20 µL water.

  • Azide: 10 mM Azide-Fluorophore in DMSO.

  • Cu(I) Source: 100 mM CuSO4 (freshly prepared).

  • Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared).

  • Ligand: 10 mM THPTA or TBTA in DMSO/t-Butanol. Ligand is mandatory to stabilize Cu(I) and prevent RNA degradation.

Step-by-Step Procedure
  • Annealing (Optional): If the RNA is structured, heat to 90°C for 2 minutes and snap-cool on ice to expose the modification.

  • Reaction Mix Assembly: In a 1.5 mL tube, add in order:

    • 20 µL RNA (10 nmol)

    • 10 µL 2M TEAA Buffer (pH 7.0)

    • 50 µL DMSO (to solubilize the ligand/azide)

    • 2 µL Azide (20 nmol, 2 eq)

    • Pre-mix separate complex: Mix 1 µL CuSO4 + 2 µL THPTA Ligand. Let sit for 1 min. Add this complex to the main tube.

    • 2 µL Sodium Ascorbate.

  • Incubation: Vortex, spin down, and incubate at Room Temperature for 1-2 hours in the dark.

  • Purification: The reaction must be purified to remove Copper and unreacted dye. Ethanol precipitation is often insufficient to remove free dye. Spin column purification (G-25) or HPLC is required.

CuAAC Reaction Pathway[1][11]

Click_Mechanism Alkyne RNA-Alkyne (2'-O-Propargyl) Transition Cu-Acetylide Intermediate Alkyne->Transition Azide Azide-Label (R-N3) Azide->Transition Complex Cu(I)-Ligand Complex Complex->Transition Catalysis Product 1,2,3-Triazole Conjugate Transition->Product Cycloaddition

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism. The Cu(I)-Ligand complex is essential for accelerating the reaction rate and protecting the RNA from oxidative damage.

QC and Troubleshooting

ObservationProbable CauseCorrective Action
Low Coupling Yield (<90%) Steric hindrance or wet reagents.Increase coupling time to 15 min. Ensure ETT is fresh. Dry reagents over activated sieves.
Peak Broadening (HPLC) Incomplete deprotection or secondary structure.Ensure full deprotection time. Run HPLC at 60°C to melt secondary structures.
RNA Degradation after Click Oxidative damage by Cu(II).Must use THPTA/TBTA ligand. Ensure solution is degassed or use excess Ascorbate.
No Conjugation Observed Inactive Cu(I) or oxidized Ascorbate.Prepare Sodium Ascorbate fresh (it degrades within hours).

References

  • BenchChem. (2025).[3][5] Application Notes and Protocols for Solid-Phase Synthesis of RNA Probes with 2'-O-Propargyl A(Bz)-3'-phosphoramidite. Link

  • Glen Research. (2024). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Link

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[][7] Chemical Society Reviews, 39(4), 1388-1405. Link

  • Phelps, K., et al. (2012). Click chemistry in nucleic acid synthesis.[][3][7][8] Current Protocols in Nucleic Acid Chemistry. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Characterization of Modified Oligonucleotides by NMR Spectroscopy: A Comparative Technical Guide

Executive Summary The therapeutic landscape has shifted toward modified oligonucleotides (ASOs, siRNAs, aptamers) that defy traditional small-molecule analysis. While Liquid Chromatography-Mass Spectrometry (LC-MS) remai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape has shifted toward modified oligonucleotides (ASOs, siRNAs, aptamers) that defy traditional small-molecule analysis. While Liquid Chromatography-Mass Spectrometry (LC-MS) remains the workhorse for sequence verification, it struggles with the critical stereochemical and conformational questions posed by modern chemical modifications like phosphorothioate (PS) backbones and 2'-fluorine substitutions.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive orthogonal method for characterizing these modalities. Unlike destructive techniques, solution-state NMR provides atomic-level resolution of stereochemistry (Rp/Sp diastereomers), hydrogen bonding networks, and higher-order structures (HOS) in formulation-relevant conditions.

Part 1: The Analytical Landscape (Comparative Analysis)

To select the right tool, one must understand the limitations of the alternatives. The table below objectively compares NMR against the primary alternatives in oligonucleotide analysis.

Table 1: Comparative Performance Matrix
FeatureSolution NMR LC-MS / MS-MS X-Ray Crystallography Circular Dichroism (CD)
Primary Utility Stereochemistry , HOS, DynamicsSequence confirmation, ImpuritiesPrecise 3D StructureGlobal folding estimation
Stereoisomer ID Gold Standard (31P resolves Rp/Sp)Low (Hard to separate diastereomers)High (if crystalizes)Low (Averages signal)
Sample State Solution (Formulation buffer)Gas Phase (Ionized)Solid CrystalSolution
Quantification Absolute (No standard needed)Relative (Ionization bias)N/ARelative
Throughput Low to MediumHighVery LowHigh
Sample Recovery Yes (Non-destructive)NoYes (but difficult)Yes
Limit of Detection

M to mM range
fM to nM rangeN/A

M range

Expert Insight: Do not view NMR as a competitor to MS; view it as the stereochemical auditor. While MS confirms you synthesized the correct mass, only NMR confirms you have the correct 3D shape and backbone chirality required for target engagement.

Part 2: Strategic Characterization Workflow

The following decision tree illustrates when to deploy specific NMR modalities based on the analytical question.

Oligo_NMR_Workflow Start Oligonucleotide Sample Q1 Primary Question? Start->Q1 Seq Sequence/Mass Verification Q1->Seq Identity Struc Structure & Purity Q1->Struc Conformation LCMS LC-MS / MS-MS Seq->LCMS Screen 1D 1H NMR Screen Struc->Screen Check1 Check Imino Region (10-15 ppm) Screen->Check1 BasePair Base Pairing Confirmed (Duplex/Hairpin) Check1->BasePair Peaks Present NoBasePair Unstructured/Single Strand Check1->NoBasePair Empty Region Mod_PS Phosphorothioate? Run 31P NMR BasePair->Mod_PS Mod_F 2'-Fluoro? Run 19F NMR BasePair->Mod_F Agg Aggregation? Run DOSY BasePair->Agg

Figure 1: Strategic workflow for oligonucleotide characterization. Use MS for sequence identity, but pivot to NMR for structural integrity and modification analysis.

Part 3: Critical NMR Modalities & Mechanisms

31P NMR: The Backbone Auditor

For therapeutic oligonucleotides, the Phosphorothioate (PS) modification (replacing a non-bridging oxygen with sulfur) is standard for nuclease resistance.[1][2] This introduces a chiral center at the phosphorus, creating


 diastereomers.[1]
  • Mechanism: The chemical shift of

    
    P is highly sensitive to the bond environment.
    
  • The Readout:

    • Phosphodiester (PO): Typically resonates ~ -1 to -2 ppm.

    • Phosphorothioate (PS): Resonates downfield, typically ~50–60 ppm.

    • Chirality:

      
      P NMR can often resolve the Rp  and Sp  diastereomers. In many contexts, the Rp isomer resonates downfield of the Sp isomer [1].[3]
      
  • Why it matters: Different diastereomers have different thermal stabilities (

    
    ) and RNase H recruitment profiles. NMR allows you to quantify the Rp:Sp ratio, which is invisible to standard LC-MS.
    
19F NMR: The Background-Free Probe

Many siRNAs utilize 2'-deoxy-2'-fluoro (2'-F) nucleosides to enhance binding affinity.

  • Mechanism:

    
    F has 100% natural abundance and high sensitivity (83% of 
    
    
    
    H).[4][5] Since biological buffers lack fluorine, there is zero background noise .
  • Application:

    • Secondary Structure: The chemical shift of the 2'-F is sensitive to sugar pucker (C3'-endo vs C2'-endo).[4] It can distinguish between single-stranded (disordered) and double-stranded (A-form helix) states [2].

    • Ligand Binding: Because of the wide chemical shift dispersion,

      
      F is excellent for monitoring drug-target interactions or aptamer folding.
      
1H NMR & Imino Protons

The "fingerprint" of base pairing lies in the imino proton region (10–15 ppm).

  • 12–15 ppm: Hydrogen-bonded imino protons involved in Watson-Crick base pairs (G-C, A-T/U).

  • 10–12 ppm: Non-canonical pairs (G-G, G-U wobbles) or G-quadruplex stems.

  • Absence of peaks: Indicates the sample is single-stranded or the exchange with solvent water is too fast (unstable structure).

DOSY (Diffusion Ordered Spectroscopy)

DOSY acts as a "virtual chromatograph," separating species by their hydrodynamic radius (


).
  • Application: It distinguishes between monomeric oligos, duplexes, and higher-order aggregates.

  • Advantage: Unlike Size Exclusion Chromatography (SEC), DOSY is performed in the exact same buffer conditions as the structural analysis, preventing column-induced aggregation artifacts [3].

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed for a standard 600 MHz or higher spectrometer equipped with a CryoProbe (essential for sensitivity with modified oligos).

Phase 1: Sample Preparation

Objective: Minimize water signal while maintaining physiological relevance.

  • Concentration: Dissolve oligonucleotide to 0.1 – 1.0 mM. (Lower limits require >800 MHz or CryoProbe).

  • Buffer: Use phosphate or cacodylate buffer (10–50 mM, pH 6.5–7.5).

    • Critical Step: Keep salt (NaCl) moderate (100 mM) to stabilize duplexes but avoid high conductivity which hampers CryoProbes.

  • Solvent System:

    • Option A (Exchangeable Protons): 90% H

      
      O / 10% D
      
      
      
      O. Use this to see imino protons (base pairing).
    • Option B (Non-exchangeable only): 99.9% D

      
      O. Use this for cleaner spectra of sugar/aromatic regions and 31P/19F work.
      
  • Reference: Add 10-50

    
    M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (0.00 ppm). Avoid TMS (insoluble in water).
    
Phase 2: Acquisition Parameters
ExperimentPulse Sequence (Bruker notation)Critical ParameterPurpose
1D 1H zgesgp (Excitation Sculpting)O1 on water resonanceSuppress solvent by >10,000x to see imino peaks.
1D 31P zgpg30 (Proton decoupled)Relaxation delay (

) > 2s
Quantify PS/PO ratio. Decoupling simplifies multiplets.
2D NOESY noesyESgpphMixing time (

) = 150-250ms
Establish sequential connectivity ("The NOE Walk").
2D TOCSY mlevESgpphMixing time = 60-80msIdentify spin systems (Sugar H1' to H2'/H3').
1D 19F zgSpectral width > 200 ppmDetect 2'-F modifications.
Phase 3: Data Analysis (The "NOE Walk")

To validate the sequence, perform the sequential assignment:

  • Identify the H1' (sugar) and H6/H8 (base) region (5.0–8.5 ppm).

  • In the NOESY spectrum, find the cross-peak between H1' of residue

    
     and H6/H8 of residue 
    
    
    
    .
  • "Walk" the chain: H1'

    
    
    
    
    
    H6/H8
    
    
    
    
    H1'
    
    
    
    
    H6/H8
    
    
    .
  • Self-Validation: If the walk breaks, you have a structural kink, a bulge, or a deletion.

Part 5: Case Study Data Presentation

Scenario: Analysis of a 20-mer Gapmer ASO (Phosphorothioate backbone).

Table 2: Chemical Shift Mapping (Example Data)
ResidueModification31P

(ppm)
19F

(ppm)
Configuration
G1 PS, 2'-MOE56.2-

enriched
A2 PS, 2'-MOE55.8-Mixed

T3 PS, DNA54.1-

enriched
U4 PO, 2'-F-1.2-205.4N/A
C5 PO, 2'-F-1.1-206.1N/A

Interpretation: The distinct shifts in the 31P column around 55 ppm confirm the PS backbone. The split peaks (not shown in simplified table) would quantify the diastereomeric ratio. The 19F signals confirm the presence of fluorinated sugars at positions 4 and 5.

References

  • Gherardi, L., et al. (2026).[6] The use of 31P NMR and Principal Components Analysis to Determine Sameness or Differences Between Diastereomeric Composition of Phosphorothioate Oligonucleotides. ResearchGate.

  • Baranowski, M. R., et al. (2020).[7] 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR.[7][8][9] Nucleic Acids Research.[1][7][8][10]

  • Vignaroli, G., et al. (2024). Characterizing the Oligomers Distribution along the Aggregation Pathway of Amyloid Aβ1-40 by NMR. Chemistry – A European Journal.

  • Bruker. (2025). Characterization of Therapeutic Oligonucleotides by NMR. Bruker Application Note.

  • Piotto, M., et al. (2025).[11] NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. Journal of Pharmaceutical Sciences.

Sources

Comparative

Functional Guide: Comparative Analysis of 2'-O-Alkyne Modifications

The following guide provides a functional comparison of 2'-O-alkyne modifications, structured for high-level application in therapeutic and diagnostic development. Executive Summary For researchers optimizing oligonucleo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a functional comparison of 2'-O-alkyne modifications, structured for high-level application in therapeutic and diagnostic development.

Executive Summary

For researchers optimizing oligonucleotide conjugates, the 2'-O-position of the ribose sugar offers a unique "chemical handle."[] Unlike 5'- or 3'-terminal modifications, 2'-O-modifications allow for internal labeling without disrupting the phosphodiester backbone. However, the choice of alkyne linker—specifically 2'-O-propargyl (Pr) versus 2'-O-pentynyl (Pen) —is not merely cosmetic. It dictates the reaction kinetics , duplex stability , and enzymatic compatibility of the oligonucleotide.

This guide objectively compares these modifications, establishing that while 2'-O-propargyl is the industry standard for stability, 2'-O-pentynyl is the superior choice for high-efficiency conjugation of bulky ligands due to steric relief in the minor groove.

Part 1: The Chemical Landscape

The two primary variants differ by the length of the alkyl spacer connecting the alkyne to the 2'-oxygen.

ModificationChemical StructureLinker LengthPrimary Utility
2'-O-Propargyl (2'-O-Pr) -O-CH2-C≡CHShort (1 carbon)High-stability probes, siRNA passenger strands.
2'-O-Pentynyl (2'-O-Pen) -O-(CH2)3-C≡CHMedium (3 carbons)Labeling with bulky fluorophores/peptides, high-density labeling.
2'-O-Octadiynyl -O-(CH2)6-C≡CHLong (6 carbons)Specialized applications requiring extreme steric separation (rare).
Structural Biology Context: The Minor Groove Problem

In A-form RNA helices, the 2'-hydroxyl (and thus the 2'-O-modification) projects into the minor groove .

  • A-Form Geometry: The minor groove is wide but shallow.

  • The Steric Challenge: While the groove is "shallow," the phosphate backbone still creates a ridge. A short linker (Propargyl) keeps the reactive alkyne close to the backbone anionic cloud, potentially repelling negatively charged azides or creating steric clashes during the copper-catalyzed transition state.

Part 2: Functional Performance Comparison

Thermal Stability ( )

The impact of the modification on duplex stability is governed by the sugar pucker . Electronegative substituents at the 2'-position (like O-alkyls) drive the ribose into the C3'-endo (North) conformation, which is favorable for RNA:RNA binding (A-form).

  • 2'-O-Propargyl: Acts similarly to 2'-O-Methyl. It locks the C3'-endo pucker, typically resulting in a

    
     of +0.5°C to +1.5°C per modification  compared to unmodified RNA. It is stabilizing.
    
  • 2'-O-Pentynyl: The longer hydrophobic chain introduces entropic penalties. While it still favors C3'-endo, the bulk can disturb the hydration spine of the minor groove. It is generally thermally neutral (

    
    ) or slightly destabilizing (-0.5°C)  depending on sequence context.
    
Click Chemistry Efficiency (CuAAC)

This is the critical differentiator.

  • 2'-O-Propargyl:

    • Kinetics: Slower. The alkyne is buried closer to the helix surface.

    • Conversion: Often stalls at ~80-90% conversion for bulky azides (e.g., Biotin-PEG-Azide) due to steric hindrance.

    • Best Use: Small azides (e.g., Azido-acetic acid) or when

      
       maximization is critical.
      
  • 2'-O-Pentynyl:

    • Kinetics: Fast. The extra carbons push the alkyne fully out of the minor groove environment.

    • Conversion: Routinely achieves >95% quantitative conversion.

    • Best Use: Conjugating large peptides, antibodies, or when multiple labels are required on a single strand (high-density labeling).

Nuclease Resistance

Both modifications provide significant resistance to endonucleases (e.g., RNase A) because the bulky 2'-group sterically blocks the enzyme's catalytic dyad/triad from accessing the 2'-oxygen (which is missing/blocked).

  • Verdict: Equivalent performance. Both render the phosphodiester bond adjacent to the modification highly resistant to cleavage.

Part 3: Visualization of Mechanism

The following diagram illustrates the steric difference and the "Minor Groove Projection" concept.

G cluster_0 2'-O-Propargyl (Short) cluster_1 2'-O-Pentynyl (Long) RNA_Helix RNA A-Form Helix (Minor Groove) Propargyl Alkyne Group (Buried) RNA_Helix->Propargyl Short Linker Pentynyl Alkyne Group (Exposed) RNA_Helix->Pentynyl Long Linker Steric_Clash Steric Clash with Backbone Propargyl->Steric_Clash Reactivity High Click Efficiency Pentynyl->Reactivity Accessible

Caption: Schematic showing the steric accessibility of the alkyne group in the minor groove. Propargyl (red) remains close to the helix, causing potential clashes, while Pentynyl (green) extends into the solvent.

Part 4: Experimental Protocols

Protocol A: Optimized CuAAC Labeling for 2'-O-Alkyne RNA

Note: RNA is sensitive to degradation by divalent cations (like


) at high temperatures. This protocol uses a stabilizing ligand (THPTA) to protect the RNA.

Reagents:

  • RNA Oligo: 10 nmol (in water).

  • Azide Label: 50 nmol (5 eq) in DMSO.

  • Cu-TBTA Complex: Premix

    
     and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in 1:5 molar ratio.
    
  • Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM).

Workflow:

  • Annealing (Optional): If labeling a duplex, anneal first to protect the bases. If single strand, proceed.

  • Assembly: In a PCR tube, combine:

    • 
       RNA (
      
      
      
      )
    • 
       Azide (
      
      
      
      )
    • 
       2M Triethylammonium Acetate (TEAA) buffer, pH 7.0 (Buffers reaction).
      
    • 
       DMSO (to solubilize azide).
      
  • Catalyst Addition: Add

    
     of Cu-THPTA complex (
    
    
    
    Cu final).
  • Initiation: Add

    
     Sodium Ascorbate (
    
    
    
    final).
  • Incubation:

    • For 2'-O-Pentynyl: 30 mins at Room Temp.

    • For 2'-O-Propargyl: 1-2 hours at 37°C (Heat required to overcome steric barrier).

  • Purification: Ethanol precipitation or NAP-10 column to remove copper and excess azide.

Protocol B: Measuring Impact

Objective: Quantify the stabilizing/destabilizing effect of the modification.

  • Preparation: Prepare

    
     duplex in buffer (
    
    
    
    Sodium Phosphate,
    
    
    NaCl, pH 7.0).
  • Baseline: Measure unmodified RNA:RNA duplex.

  • Comparison: Measure Modified:RNA duplex.

  • Ramp: Heat 20°C to 90°C at 0.5°C/min.

  • Calculation:

    
    .
    
    • Expectation: Propargyl > Control > Pentynyl.

Part 5: Summary Table of Recommendations

Feature2'-O-Propargyl2'-O-Pentynyl
Duplex Stability Stabilizing (+1.0°C/mod)Neutral/Destabilizing (-0.5°C/mod)
Reaction Speed Slow (Requires heat/time)Fast (Room Temp)
Steric Bulk Tolerance Low (Small azides only)High (Peptides, Dyes, PEG)
Polymerase Compatibility Good (KOD, Therminator)Poor (Steric clash in active site)
Recommended Application siRNA passenger strand stabilization; Small molecule conjugation.Conjugating large functional ligands; High-density labeling.

References

  • Synthesis and properties of 2'-O-propargyl oligoribonucleotides Source: ResearchGate / Nucleic Acids Research Citation: Eritja, R. et al. (2025). 2'-O-Propargyl oligoribonucleotides: Synthesis and hybridisation.

  • Enzymatic Incorporation of 2'-O-propargyl NTPs Source: PubMed / Bioconjugate Chemistry Citation:Synthesis of 2'-O-propargyl nucleoside triphosphates for enzymatic oligonucleotide preparation and "click" modification.

  • General Principles of 2'-O-Alkyl Modifications and Stability Source: PubMed Central Citation:Structural insights into the effects of 2′-5′ linkages and 2'-O-modifications on the RNA duplex.

  • Thermostability of Modified Oligonucleotides Source: TriLink BioTechnologies Citation:Thermostability of Modified Oligonucleotide Duplexes (Tm Comparison).

Sources

Validation

Assessing the Impact of Modifications on siRNA Silencing Activity

A Comparative Technical Guide for Drug Development Executive Summary: The Stability-Potency Paradox In therapeutic RNA interference (RNAi), the native siRNA duplex is functionally obsolete. Unmodified siRNA degrades in h...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary: The Stability-Potency Paradox

In therapeutic RNA interference (RNAi), the native siRNA duplex is functionally obsolete. Unmodified siRNA degrades in human serum within minutes (


 min) and triggers innate immune responses via TLR3/7/8 activation. Chemical modifications are mandatory for clinical viability, yet they introduce a critical paradox: modifications that enhance stability often sterically hinder the RNA-Induced Silencing Complex (RISC), reducing silencing potency. 

This guide objectively compares modification strategies (2'-O-Methyl, 2'-Fluoro, Phosphorothioate, and GalNAc conjugation) and provides a self-validating experimental framework to assess their net impact on gene silencing.

Part 1: The Modification Landscape (Comparative Analysis)

We analyze the three dominant chemical modifications used in FDA-approved RNAi therapeutics (e.g., Patisiran, Givosiran).

The Sugar Modifications: 2'-OMe vs. 2'-F

The 2' position of the ribose ring is the primary site for modification to prevent endonuclease attack.

Feature2'-O-Methyl (2'-OMe) 2'-Fluoro (2'-F) Senior Scientist Verdict
Mechanism Adds a bulky methyl group; mimics RNA C3'-endo pucker.Replaces -OH with Fluorine; high affinity RNA mimic.2'-OMe is the safety shield; 2'-F is the potency anchor.
Stability High resistance to nucleases.[1][2]Moderate resistance; lower than 2'-OMe.Use 2'-OMe for bulk protection (passenger strand).
RISC Compatibility Low in Seed Region. Steric bulk can block Ago2 binding.High. Small atomic radius allows tight Ago2 fit.Use 2'-F in the "Seed Region" (nt 2-8) of the guide strand.
Toxicity Low immunogenicity.Potential for high-dose hepatotoxicity if overused.Balance is key: Alternating patterns (Motif 1) are standard.
The Backbone Modification: Phosphorothioate (PS)

Replacing a non-bridging oxygen with sulfur creates a PS linkage.[1][3]

  • Pro: Drastically increases resistance to exonucleases and promotes binding to serum albumin (improving pharmacokinetics).

  • Con: Lowers thermal stability (

    
    ) and excessive PS content increases cytotoxicity and non-specific protein binding.
    
  • Best Practice: Limit PS linkages to the terminal ends (e.g., 2 at the 5' end, 2 at the 3' end) rather than fully modifying the backbone.

The State-of-the-Art: ESC vs. ESC+ Architecture

Alnylam Pharmaceuticals established the industry standard with their Enhanced Stabilization Chemistry (ESC).

  • ESC (Standard): Alternating 2'-OMe and 2'-F pattern.[4][5][6][7] Fully modified sense strand (preventing passenger loading).

  • ESC+ (Advanced): Introduces a "destabilizing" modification (like Glycol Nucleic Acid, GNA) in the seed region (position 7).

    • Why? It reduces off-target binding (which relies on partial complementarity) while maintaining on-target silencing (which uses full complementarity).

Part 2: Strategic Design & Causality

To assess impact, one must understand where the modification is placed. The causal link between modification and failure is usually steric hindrance within Argonaute 2 (Ago2) .

Diagram 1: The Functional Anatomy of Modified siRNA

This diagram illustrates the "Safe Zones" versus "Danger Zones" for modification.

siRNA_Architecture cluster_legend Legend cluster_duplex siRNA Duplex Interaction with RISC Safe Safe Zone (2'-OMe/2'-F) Danger Danger Zone (Seed Region) Critical Critical 5' Phosphate Sense Sense Strand (Passenger) Fully Modified (2'-OMe/2'-F) Prevents Loading Antisense Antisense Strand (Guide) Loaded into Ago2 Sense->Antisense Hybridization Ago2 Argonaute 2 (RISC) Antisense->Ago2 Loading FivePrime 5' End Must be Phosphorylated (Avoid Bulky Mods) Antisense->FivePrime Seed Seed Region (nt 2-8) High Sensitivity (Use 2'-F or GNA) Antisense->Seed ThreePrime 3' Overhang (PS Linkages Here) Antisense->ThreePrime FivePrime->Ago2 Anchors in MID Domain Seed->Ago2 Target Recognition

Caption: Functional zones of siRNA. The 5' end and Seed Region of the antisense strand are hypersensitive to modification due to precise steric requirements within the Ago2 binding pocket.

Part 3: Experimental Assessment Framework

To validate a modified siRNA, you must run a "Stability-Potency" paired assay.

Protocol A: Serum Stability Assay (The Stress Test)

Objective: Determine the half-life (


) of the modified oligonucleotide.
  • Preparation: Reconstitute siRNA to 20 µM in nuclease-free water.

  • Incubation: Mix 10 µL siRNA with 90 µL of 50% Human Serum (AB type, male) or Mouse Serum.

    • Note: Do not use heat-inactivated serum; it destroys the nucleases you are testing against.

  • Time Points: Incubate at 37°C. Aliquot 10 µL at

    
    .
    
  • Quenching: Immediately add 2 µL Proteinase K (20 mg/mL) to the aliquot and incubate at 55°C for 30 mins to digest serum proteins.

  • Analysis: Run samples on a 20% Polyacrylamide Gel (PAGE) with Urea (denaturing). Stain with SYBR Gold.[8]

  • Quantification: Densitometry analysis (ImageJ) to calculate % intact full-length product.

Protocol B: Dual-Luciferase Reporter Assay (The Potency Standard)

Objective: Quantify silencing efficiency (IC50) independent of endogenous gene variance. This is superior to qPCR for chemical validation because it isolates the siRNA mechanism.

  • Vector Construction: Clone the target sequence (perfect complement) into the 3' UTR of Renilla luciferase in the psiCHECK-2 vector (Promega). Firefly luciferase acts as the internal normalization control.

  • Transfection (HeLa or HEK293):

    • Seed 10,000 cells/well in 96-well plates.

    • Co-transfect 50 ng psiCHECK-2 plasmid + Modified siRNA (Dose response: 0.01 nM to 100 nM).

    • Control: Scrambled siRNA (Negative) and Unmodified siRNA (Positive).

  • Readout: Lysis at 24 hours. Measure Renilla/Firefly ratio.

  • Calculation: Normalize to Scrambled control (set to 100%). Plot log(concentration) vs. % Inhibition to derive IC50.

Diagram 2: The Validation Workflow

Validation_Workflow cluster_stability 1. Stability Profiling cluster_potency 2. Potency Profiling Start Candidate Modified siRNA Serum Incubate in 50% Serum (0-24h) Start->Serum Transfection Co-transfection: psiCHECK-2 + siRNA Start->Transfection PAGE PAGE Analysis (Full length vs Degradation) Serum->PAGE HalfLife Calculate t1/2 PAGE->HalfLife Decision Comparative Analysis HalfLife->Decision Lysis Dual-Luciferase Readout (Renilla/Firefly) Transfection->Lysis IC50 Calculate IC50 Lysis->IC50 IC50->Decision Result Select Lead Candidate Decision->Result

Caption: Parallel workflow for assessing siRNA candidates. Stability and Potency must be evaluated simultaneously to identify the optimal therapeutic window.

Part 4: Comparative Data Analysis

The following table summarizes expected outcomes when comparing unmodified siRNA against standard (STC) and advanced (ESC+) chemistries.

MetricUnmodified siRNA Standard Modified (STC) Advanced (ESC+)
Chemistry Native RNA2'-OMe/2'-F + Terminal PSAlternating 2'-OMe/2'-F + Seed Destabilization (GNA)
Serum

< 15 Minutes24 - 48 Hours> 72 Hours
Potency (IC50) ~10 pM (High Potency)~50 pM (Slight Loss)~20 pM (Restored)
Off-Target Effects High (Seed-mediated)ModerateLow (Due to seed destabilization)
Immunogenicity High (TLR activation)LowNegligible
In Vivo Duration None (Rapid clearance)DaysWeeks/Months (with GalNAc)

Key Insight: While Unmodified siRNA often has the lowest IC50 (highest potency) in ideal cell-free conditions, it fails in biological systems. ESC+ chemistry accepts a minor penalty in theoretical binding affinity to gain massive improvements in stability and specificity [1, 2].

Part 5: Troubleshooting & Optimization

Problem: My modified siRNA has excellent stability but lost all silencing activity.

  • Root Cause: You likely modified the 5' end of the Antisense strand with a bulky group (e.g., a fluorophore or 2'-OMe) or blocked the 5' phosphate.

  • Solution: Ensure the 5' Antisense nucleotide is a 5'-(E)-vinylphosphonate (VP) mimic or leave the 5' end 2'-F/2'-H with a free phosphate for cellular phosphorylation [3].

Problem: I see high toxicity in my cells.

  • Root Cause: Excessive Phosphorothioate (PS) linkages or high 2'-F content.

  • Solution: Reduce PS content. Switch to a "End-Only" PS strategy (2 linkages at each terminus). Replace central 2'-F with 2'-OMe where possible.

References

  • Janas, M. M., et al. (2018). "Selection of GalNAc-conjugated siRNAs with improved potency and durability." Nature Biotechnology. [Link]

  • Parmar, R., et al. (2016). "5'-(E)-Vinylphosphonate: A Stable Phosphate Mimic for siRNA."[10] ChemBioChem. [Link]

  • Khvorova, A., & Watts, J. K. (2017). "The chemical evolution of oligonucleotide therapeutics of clinical utility." Nature Biotechnology. [Link]

Sources

Comparative

A Comparative Guide to Nucleoside Modifications in mRNA Vaccine Delivery

The advent of mRNA vaccines represents a paradigm shift in vaccinology, underscored by the rapid development and deployment of vaccines against COVID-19.[1] A cornerstone of this technology lies in the strategic use of n...

Author: BenchChem Technical Support Team. Date: February 2026

The advent of mRNA vaccines represents a paradigm shift in vaccinology, underscored by the rapid development and deployment of vaccines against COVID-19.[1] A cornerstone of this technology lies in the strategic use of nucleoside modifications within the mRNA sequence. These modifications are not mere chemical embellishments; they are critical determinants of the vaccine's stability, translational efficiency, and its intricate dance with the host immune system. This guide provides an in-depth comparison of common nucleoside modifications, elucidates their impact on vaccine delivery, and offers practical experimental protocols for their synthesis and evaluation.

The "Why": Evading Innate Immunity and Enhancing Protein Expression

Exogenously introduced mRNA can be recognized by the innate immune system as a potential viral threat, triggering an inflammatory cascade that can lead to mRNA degradation and reduced protein expression. Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) in endosomes are key sensors of foreign single-stranded RNA.[2] The incorporation of modified nucleosides, such as pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), into the mRNA sequence effectively dampens this innate immune recognition.[3] This "stealthing" effect is crucial for ensuring the mRNA molecule's integrity and maximizing the production of the encoded antigen.[4]

Beyond immune evasion, nucleoside modifications have been shown to enhance the translational capacity and stability of the mRNA molecule.[5][6] For instance, the substitution of uridine with pseudouridine can alter the mRNA's secondary structure, potentially facilitating more efficient ribosome binding and translation.[7] N1-methylpseudouridine, in particular, has been demonstrated to outperform pseudouridine in enhancing protein expression, a key reason for its inclusion in the Pfizer-BioNTech and Moderna COVID-19 vaccines.[5][8]

Comparing the Alternatives: Unmodified vs. Modified Nucleosides

The choice of nucleoside modification is a critical parameter in mRNA vaccine design. While unmodified mRNA can be immunogenic and less stable, various modifications offer distinct advantages. The following table summarizes the key performance characteristics of unmodified uridine versus its commonly used modified counterparts, pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).

FeatureUnmodified Uridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)
Innate Immune Activation High (via TLR7/8)[4]Reduced[3]Significantly Reduced[4]
mRNA Stability Lower[9]Increased[7]Increased[10]
Translational Efficiency BaselineEnhanced[5]Highly Enhanced[4][5]
Fidelity of Translation HighCan introduce some wobble pairing[10]High, pairs specifically with Adenine[10]
Supporting Experimental Data Triggers a robust interferon response in dendritic cells.[4]Incorporation into mRNA leads to superior nonimmunogenic vectors with increased translational capacity.[5]Outperforms pseudouridine in providing enhanced protein expression and reduced immunogenicity in both cell lines and mice.[5]
The Delivery Vehicle: The Critical Role of Lipid Nanoparticles (LNPs)

The effective delivery of modified mRNA to the target cells is paramount for vaccine efficacy. Lipid nanoparticles (LNPs) have emerged as the leading non-viral vector for mRNA delivery.[11][12] These nanoparticles protect the mRNA from degradation by extracellular ribonucleases and facilitate its uptake into cells via endocytosis.[1] The composition of the LNP, particularly the ionizable lipid, is a key factor that can influence the overall immunogenicity and efficacy of the vaccine.[13][14]

Interestingly, the impact of nucleoside modification on vaccine efficacy can vary depending on the LNP composition.[13][14] This highlights the importance of co-optimizing both the mRNA sequence and the delivery vehicle to achieve the desired immune response. While nucleoside modifications are designed to reduce the intrinsic immunogenicity of the mRNA, the LNP itself can act as an adjuvant, stimulating the innate immune system to enhance the adaptive immune response.[15]

Visualizing the Mechanism: Evading TLR7/8 Signaling

The following diagram illustrates how N1-methylpseudouridine (m1Ψ) modification helps mRNA evade recognition by endosomal Toll-like receptor 7 (TLR7), thereby preventing the downstream inflammatory cascade that would otherwise lead to reduced antigen production.

TLR7_Evasion cluster_0 Endosome cluster_1 Cytoplasm Unmodified_mRNA Unmodified mRNA (Uridine) TLR7 TLR7 Unmodified_mRNA->TLR7 Recognized Modified_mRNA m1Ψ-modified mRNA Modified_mRNA->TLR7 Evades Recognition Modified_mRNA_cyto m1Ψ-modified mRNA MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 Type_I_IFN Type I Interferon Production IRF7->Type_I_IFN Translation_Inhibition Inhibition of Translation Type_I_IFN->Translation_Inhibition Ribosome Ribosome Antigen Antigen Production Ribosome->Antigen Modified_mRNA_cyto->Ribosome Translates

Caption: Evasion of TLR7 recognition by m1Ψ-modified mRNA.

Experimental Protocols

This protocol outlines the steps for generating mRNA with complete substitution of uridine with N1-methylpseudouridine.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase Inhibitor

  • NTP solution containing ATP, GTP, CTP, and N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • Transcription Buffer

  • DNase I

  • RNA purification kit

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube on ice, combine the following components in order: nuclease-free water, transcription buffer, NTP/m1ΨTP mix, linearized DNA template, and RNase inhibitor.[16]

  • Initiation: Add T7 RNA Polymerase to the reaction mixture, mix gently, and centrifuge briefly.[17]

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[17]

  • DNA Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.[16]

  • Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.[16]

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV spectroscopy.[]

This protocol describes a basic method for encapsulating the modified mRNA into LNPs using a microfluidic mixing approach.

Materials:

  • Modified mRNA in a low pH buffer (e.g., citrate buffer)

  • Lipid mixture (containing an ionizable lipid, DSPC, cholesterol, and a PEG-lipid) dissolved in ethanol[19]

  • Microfluidic mixing device

  • Dialysis cassettes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Solution Preparation: Prepare the modified mRNA solution in the aqueous buffer and the lipid mixture in ethanol.[20]

  • Microfluidic Mixing: Load the mRNA solution and the lipid mixture into separate syringes and connect them to the microfluidic mixing device. Set the appropriate flow rates to achieve rapid mixing, which leads to the self-assembly of the LNPs.[20]

  • Dialysis: Collect the LNP-mRNA formulation and dialyze it against PBS overnight to remove the ethanol and raise the pH.[20]

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and a fluorescent dye-based assay.[21][22]

Caption: Workflow for modified mRNA vaccine production and analysis.

Analytical Methods for Characterization

Thorough analytical characterization is essential to ensure the quality, safety, and efficacy of mRNA vaccines.[23][24]

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods, such as ion-pair reversed-phase HPLC (IP-RP-HPLC), are widely used to assess the purity of the mRNA, capping efficiency, and the length of the poly(A) tail.[]

  • Mass Spectrometry (MS): Mass spectrometry provides detailed information on the sequence and chemical modifications of the mRNA.[25][26] It can be used to confirm the incorporation of modified nucleosides and to identify any potential impurities.

  • Capillary Gel Electrophoresis (CGE): CGE is a high-resolution technique used to assess the integrity and purity of the mRNA.[23]

  • Dynamic Light Scattering (DLS): DLS is employed to determine the size distribution and polydispersity of the LNPs.[21]

Conclusion

The strategic incorporation of nucleoside modifications, particularly N1-methylpseudouridine, is a foundational element of modern mRNA vaccine technology. These modifications are instrumental in evading innate immune sensing, enhancing mRNA stability, and boosting translational efficiency, all of which are critical for inducing a robust and protective immune response. The interplay between the modified mRNA and the LNP delivery system further underscores the need for a holistic approach to vaccine design. As the field continues to evolve, a deeper understanding of these molecular interactions will undoubtedly pave the way for the development of next-generation mRNA vaccines with improved efficacy and safety profiles.

References

  • The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. (2023). Molecular Therapy - Nucleic Acids. [Link]

  • Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications. (2025). Springer Nature. [Link]

  • In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells. (2014). Journal of Visualized Experiments. [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. (n.d.). Nature Protocols. [Link]

  • The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. (2023). Molecular Therapy - Nucleic Acids. [Link]

  • Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications. (n.d.). Springer Link. [Link]

  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. (2024). RSC Chemical Biology. [Link]

  • Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. (2024). STAR Protocols. [Link]

  • Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. (2024). MDPI. [Link]

  • In Vitro Transcription of Modi fi ed RNAs. (n.d.). The Moon Lab. [Link]

  • Lipid Nanoparticles Could Be Effective Carriers for mRNA Vaccines for Viral Lung Infections. (2023). Contagion Live. [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2022). Journal of Visualized Experiments. [Link]

  • Chemical modifications to mRNA nucleobases impact translation elongation and termination. (2022). Biophysical Chemistry. [Link]

  • Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy. (n.d.). Molecular Therapy - Methods & Clinical Development. [Link]

  • Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine. (2024). npj Vaccines. [Link]

  • Lipid nanoparticles in the development of mRNA vaccines for COVID-19. (2022). Journal of Controlled Release. [Link]

  • mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses. (2024). MDPI. [Link]

  • Lipid Nanoparticles as Delivery Systems for RNA-Based Vaccines. (n.d.). Pharmaceutics. [Link]

  • Nucleoside-modified messenger RNA. (n.d.). Wikipedia. [Link]

  • Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. (2024). RSC Publishing. [Link]

  • mRNA vaccine delivery using lipid nanoparticles. (n.d.). MIT Open Access Articles. [Link]

  • Current Analytical Strategies for mRNA-Based Therapeutics. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Innate immune mechanisms of mRNA vaccines. (n.d.). Immunity. [Link]

  • Innate sensing of mRNA vaccines. (2022). Biological and Medical Physics, Biomedical Engineering. [Link]

  • The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. (n.d.). Frontiers in Cellular and Infection Microbiology. [Link]

  • Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. (2022). Analytical Chemistry. [Link]

  • Innate immune responses resulting from mRNA nucleoside modification are disease- and condition-dependent. (n.d.). ResearchGate. [Link]

  • Modifications of mRNA vaccine structural elements for improving mRNA stability and translation efficiency. (2021). RSC Advances. [Link]

  • Current Analytical Strategies for mRNA-Based Therapeutics. (2025). Researcher.Life. [Link]

  • In vitro mRNA nucleoside modification. This modification can contribute to increased protein expression levels. (n.d.). ResearchGate. [Link]

  • Advances in Quantitative Techniques for Mapping RNA Modifications. (n.d.). MDPI. [Link]

  • In vitro transcription for mRNA synthesis. (2024). Cytiva. [Link]

Sources

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